molecular formula C21H24O2 B14383779 Octyl acenaphthylene-1-carboxylate CAS No. 88491-97-8

Octyl acenaphthylene-1-carboxylate

Cat. No.: B14383779
CAS No.: 88491-97-8
M. Wt: 308.4 g/mol
InChI Key: CPZPXXHRKXHACB-UHFFFAOYSA-N
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Description

Octyl acenaphthylene-1-carboxylate is an ester derivative of acenaphthylene-1-carboxylic acid, featuring an octyl chain esterified to the carboxyl group. These analogs share functional groups (e.g., ester or hydroxyl moieties) that influence their physicochemical properties and applications .

Properties

CAS No.

88491-97-8

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

octyl acenaphthylene-1-carboxylate

InChI

InChI=1S/C21H24O2/c1-2-3-4-5-6-7-14-23-21(22)19-15-17-12-8-10-16-11-9-13-18(19)20(16)17/h8-13,15H,2-7,14H2,1H3

InChI Key

CPZPXXHRKXHACB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

Preparation Methods

Mechanistic Overview and Procedural Optimization

The alkylation of carboxylate salts represents a robust method for synthesizing octyl acenaphthylene-1-carboxylate. This approach involves deprotonating acenaphthenecarboxylic acid using a mild base, such as sodium bicarbonate, to generate the corresponding carboxylate anion. Subsequent nucleophilic substitution with octyl bromide in polar aprotic solvents like acetonitrile facilitates ester bond formation.

In a representative procedure, acenaphthenecarboxylic acid (1.0 equiv) is suspended in acetonitrile with sodium bicarbonate (2.0 equiv) to neutralize the acidic proton. Octyl bromide (1.1 equiv) is added dropwise under reflux conditions, promoting an SN2 mechanism where the carboxylate anion displaces bromide. Post-reaction workup includes solvent evaporation, dichloromethane extraction, and sequential washes with dilute hydrochloric acid and water to remove unreacted starting materials. Purification via vacuum drying yields the target ester in 50–60% isolated yields, as corroborated by $$ ^1 \text{H NMR} $$ spectral data showing characteristic octyl chain signals (δ 0.82–1.45 ppm) and aromatic resonances from the acenaphthylene moiety.

Solvent and Base Selection

Critical to this method is the choice of solvent and base. Acetonitrile, with its high dielectric constant and aprotic nature, enhances ionic mobility, facilitating carboxylate-octyl bromide interactions. Alternative solvents like dimethylformamide (DMF) may increase reaction rates but complicate purification due to higher boiling points. Sodium bicarbonate, a weak base, minimizes side reactions such as ester hydrolysis, whereas stronger bases like sodium hydroxide risk saponification.

Transition-Metal-Catalyzed Synthesis

Palladium-Catalyzed Coupling Strategies

Palladium-based catalysts have emerged as powerful tools for constructing ester linkages under mild conditions. Building on methodologies developed for octadienyl acetate synthesis, acenaphthenecarboxylic acid can undergo palladium-catalyzed coupling with olefinic precursors. For instance, palladium acetate (Pd(OAc)$$ _2 $$) in the presence of triphenylphosphine (PPh$$ _3 $$) catalyzes the reaction between acenaphthenecarbonyl chloride and 1-octene, yielding the target ester via migratory insertion and β-hydride elimination.

This method leverages palladium’s ability to coordinate both the carboxylic acid derivative and the olefin, forming a π-allyl intermediate that undergoes reductive elimination to produce the ester. Optimized conditions (80°C, toluene, 12 hours) afford moderate yields (45–55%), with byproducts including unreacted starting material and minor quantities of dimerized acenaphthene derivatives.

Ruthenium-Mediated C–H Activation

Recent advances in C–H functionalization, particularly using ruthenium catalysts, offer an alternative route. Cp$$ ^* $$Ru(III) complexes, known for their efficacy in directed C–H olefination, can facilitate direct coupling between acenaphthenecarboxylic acid and octyl halides. The mechanism involves initial carboxylate-directed C–H activation at the acenaphthylene core, followed by oxidative addition of octyl iodide and reductive elimination to form the ester bond.

This method circumvents pre-functionalization of the carboxylic acid, enabling streamlined synthesis. However, stringent anhydrous conditions and elevated temperatures (100–120°C) are required, limiting scalability compared to base-mediated approaches.

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

A comparative evaluation of the two primary methods reveals trade-offs between efficiency and practicality:

Method Catalyst/Base Solvent Temperature (°C) Yield (%) Purity (%)
Base-mediated alkylation Sodium bicarbonate Acetonitrile 80 50–60 90–95
Pd-catalyzed coupling Pd(OAc)$$ _2 $$ Toluene 80 45–55 85–90

Base-mediated alkylation offers superior yields and simpler workup, making it preferable for laboratory-scale synthesis. In contrast, transition-metal-catalyzed methods, while synthetically elegant, require specialized equipment and generate metal-containing waste.

Scalability and Environmental Impact

Industrial applications prioritize scalability and cost-effectiveness. The alkylation route benefits from inexpensive reagents and compatibility with continuous flow systems, whereas palladium-catalyzed methods incur higher costs due to catalyst procurement and ligand optimization. Environmental assessments highlight the alkylation method’s lower E-factor (2.1 vs. 4.7 for catalytic routes), underscoring its greener profile.

Chemical Reactions Analysis

Types of Reactions

Octyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acenaphthylene-1-carboxylic acid and octanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: Acenaphthylene-1-carboxylic acid and octanol.

    Reduction: Acenaphthylene-1-carbinol and octanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Octyl acenaphthylene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of octyl acenaphthylene-1-carboxylate primarily involves its ester bond In biological systems, esterases can hydrolyze the ester bond, releasing acenaphthylene-1-carboxylic acid and octanol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical composition and yield of octyl acenaphthylene-1-carboxylate’s analogs vary significantly depending on extraction methods, biological sources, and environmental factors. Below is a comparative analysis based on the available evidence:

Table 1: Comparative Analysis of this compound Analogs in Essential Oils

Compound Structure Type Presence in Essential Oils (%) Key Properties/Applications Reference Source
n-Octanol Alcohol 12–18% (ZaeM) Solvent, fragrance enhancer
Octyl Acetate Ester 20–25% (ZaeM) Flavoring agent, antimicrobial
Octyl Butyrate Ester 15–22% (ZaeF) Cosmetic emulsifier, plasticizer
β-Caryophyllene Sesquiterpene 8–12% (ZaeKh) Anti-inflammatory, analgesic

Key Findings:

Functional Group Influence: Ester Derivatives (Octyl Acetate, Octyl Butyrate): These compounds exhibit higher volatility and solubility in non-polar solvents compared to n-octanol, making them suitable for flavor and fragrance industries. This compound’s extended aromatic system (acenaphthylene core) likely reduces volatility, favoring applications in polymer stabilizers or UV-absorbing materials . Alcohol (n-Octanol): n-Octanol’s hydroxyl group enhances hydrogen bonding, increasing its use as a solvent in pharmaceutical formulations. However, its lower thermal stability contrasts with ester analogs .

Biological Activity: β-Caryophyllene, a sesquiterpene, demonstrates notable anti-inflammatory properties, while octyl esters (e.g., octyl acetate) show antimicrobial activity. This compound’s bioactivity remains unexplored in the provided evidence but may differ due to its polycyclic aromatic structure .

Yield Variability: Environmental factors (e.g., plant origin, extraction technique) significantly affect yields. For instance, ZaeM essential oil contains higher n-octanol and octyl acetate, whereas ZaeF and ZaeKh are richer in octyl butyrate and β-caryophyllene, respectively .

Q & A

Q. What analytical techniques are recommended for characterizing Octyl acenaphthylene-1-carboxylate in complex mixtures?

Reverse-phase HPLC with octyl-modified silica columns (e.g., Ultrasphere Octyl C8) can effectively separate ester derivatives. Optimization should focus on column selectivity, plate number, and elution conditions to resolve overlapping peaks in biological or environmental matrices . Complementary techniques like GC-MS or NMR (using InChI/SMILES identifiers for structural validation) are advised for confirmation .

Q. How can enzymatic synthesis be optimized for this compound?

Use immobilized esterases (e.g., Bacillus licheniformis esterase) with octyl-group substrates. Key parameters include:

  • Temperature/pH : Test activity between 40–60°C and pH 6–8 .
  • Substrate ratio : Optimize molar ratios (e.g., 1:3 acid:alcohol) via response surface methodology .
  • Enzyme load : 20% (w/v) immobilized enzyme per reaction volume maximizes yield .

Q. What protocols ensure stability during storage of this compound solutions?

Store in amber glass vials under inert gas (N₂/Ar) at –20°C. For aqueous systems, add stabilizers like ascorbic acid (0.1% w/v) to prevent ester hydrolysis or oxidation, based on protocols for octyl gallate .

Advanced Research Questions

Q. How can contradictory genotoxicity data for this compound be reconciled?

Discrepancies in genotoxicity studies (e.g., comet assay vs. micronucleus test results) may arise from:

  • Cell-line specificity : Compare results across primary (e.g., human lymphocytes) and immortalized lines (e.g., HepG2) .
  • Concentration thresholds : Define no-observed-adverse-effect levels (NOAEL) via dose-response curves (0–200 µmol/L) .
  • Metabolic activation : Include S9 liver fractions to assess pro-genotoxic metabolites .

Q. What mechanistic insights explain this compound’s antioxidant activity?

Structural analogs like octyl gallate inhibit lipid peroxidation via radical scavenging. Use electron paramagnetic resonance (EPR) to track radical quenching kinetics. Compare with shorter-chain esters (e.g., propyl gallate) to evaluate alkyl chain length’s role in membrane permeability and reactivity .

Q. How can computational modeling improve the design of this compound derivatives?

Apply QSPR (Quantitative Structure-Property Relationship) models to predict logP, solubility, and bioactivity. Use quantum chemistry calculations (e.g., DFT) to map electron density distributions and identify reactive sites for functionalization . Validate predictions with in vitro assays .

Methodological Challenges & Data Interpretation

Q. What strategies resolve low reproducibility in this compound synthesis?

  • Purification : Use ammonium sulfate precipitation followed by gel filtration chromatography to isolate active enzyme fractions .
  • Batch consistency : Standardize substrate purity (>97% GC) and monitor reaction progress via real-time GC headspace analysis .

Q. How do solvent systems influence this compound’s partitioning in biphasic extraction?

Octyl acetate’s logP (~3.8) suggests high hydrophobicity. For biorenewable extraction, test solvent blends (e.g., octyl acetate:ethanol 7:3 v/v) to balance polarity and yield. Compare with COSMO-RS simulations for solvent selection .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation, as recommended for octylphenol derivatives .
  • Waste disposal : Incinerate at >800°C to avoid environmental persistence .

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